molecular formula C4H7NO B13528810 (1R,5S)-3-oxa-6-azabicyclo[3.1.0]hexane

(1R,5S)-3-oxa-6-azabicyclo[3.1.0]hexane

Cat. No.: B13528810
M. Wt: 85.10 g/mol
InChI Key: NGXORXSKEIVRPY-ZXZARUISSA-N
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Description

(1R,5S)-3-Oxa-6-azabicyclo[3.1.0]hexane is a bicyclic compound featuring a fused cyclopropane-oxazolidine system. Its structure comprises a six-membered ring system with an oxygen atom at position 3 (oxa) and a nitrogen atom at position 6 (aza). This unique arrangement confers distinct electronic and steric properties, making it a valuable scaffold in medicinal chemistry and drug design.

Properties

Molecular Formula

C4H7NO

Molecular Weight

85.10 g/mol

IUPAC Name

(1R,5S)-3-oxa-6-azabicyclo[3.1.0]hexane

InChI

InChI=1S/C4H7NO/c1-3-4(5-3)2-6-1/h3-5H,1-2H2/t3-,4+

InChI Key

NGXORXSKEIVRPY-ZXZARUISSA-N

Isomeric SMILES

C1[C@@H]2[C@@H](N2)CO1

Canonical SMILES

C1C2C(N2)CO1

Origin of Product

United States

Preparation Methods

General Synthetic Strategies

The synthesis of this compound typically involves constructing the bicyclic system through intramolecular cyclization reactions, often exploiting cyclopropanation or ring-closing reactions. Key approaches include:

  • Intramolecular Cyclopropanation of Diazo Compounds:
    Ruthenium (II)-catalyzed intramolecular cyclopropanation of α-diazoacetates is a prominent method. This involves preparing α-diazoacetate intermediates from bromoacetyl bromide and allylic alcohols, followed by cyclopropanation to form the bicyclic ring system. This approach allows for stereochemical control and relatively high yields suitable for scale-up.

  • Dehydrohalogenation of Halogenated Precursors:
    Starting from 3-halo-3-azabicyclo[3.1.0]hexane derivatives (e.g., 3-bromo or 3-chloro), dehydrohalogenation using strong bases such as sodium hydroxide or organic bases like triethylamine yields the bicyclic olefin intermediate. Subsequent functionalization steps can lead to the target compound.

  • Insertion of Cyclopropylmagnesium Carbenoids:
    A more recent method involves the insertion of cyclopropylmagnesium carbenoids into intramolecular C–H bonds adjacent to nitrogen atoms, enabling the construction of 3-azabicyclo[3.1.0]hexane frameworks with good regio- and stereoselectivity.

Detailed Synthetic Route Example

Step Reaction Conditions Notes
1 Preparation of Bromoacetate Reaction of bromoacetyl bromide with 3-methyl-2-butenol in presence of sodium bicarbonate Yields bromoacetate precursor
2 Formation of α-Diazoacetate Reaction of bromoacetate with N,N’-Bis(p-toluenesulfonyl)hydrazine under alkaline conditions in anhydrous tetrahydrofuran Generates diazo intermediate
3 Intramolecular Cyclopropanation Ruthenium (II) catalysis at reflux temperature Forms bicyclic this compound with stereochemical control
4 Purification Chromatography and solvent removal Ensures high purity and yield

This route is advantageous for its scalability and stereoselectivity, making it suitable for both laboratory and industrial preparations.

Alternative Methods and Variations

  • Halogenation and Subsequent Dehydrohalogenation:
    3-Azabicyclo[3.1.0]hexane hydrochloride can be halogenated using agents such as N-chlorosuccinimide or sodium hypochlorite to form 3-chloro derivatives. These intermediates undergo base-induced elimination to yield bicyclic olefins, which can be further functionalized to the target compound.

  • Bisulphite Adduct Formation and Cyanide Treatment:
    3-Azabicyclo[3.1.0]hex-2-ene or its trimer can be reacted with sodium bisulphite to form bisulphite adducts, which upon treatment with sodium cyanide yield cyano-substituted bicyclic derivatives. This method is useful for preparing functionalized analogs.

Comparative Analysis of Preparation Methods

Method Key Reagents Reaction Conditions Advantages Limitations Typical Yield (%)
Intramolecular Cyclopropanation (Ru(II) catalysis) Bromoacetyl bromide, N,N’-Bis(p-toluenesulfonyl) hydrazine, Ru(II) catalyst Reflux in THF, alkaline conditions High stereoselectivity, scalable Requires metal catalyst, multi-step 60–75
Dehydrohalogenation of 3-Halo Derivatives 3-chloro/bromo-3-azabicyclo[3.1.0]hexane, NaOH or triethylamine 0–80°C, polar solvents (ethers, alcohols) Straightforward, uses readily available halides Possible side reactions, purification needed Moderate to high
Cyclopropylmagnesium Carbenoid Insertion Cyclopropylmagnesium carbenoid Controlled temperature, inert atmosphere Regio- and stereoselective, novel approach Requires organometallic reagents, sensitive conditions Not explicitly quantified
Bisulphite Adduct Formation and Cyanide Treatment Sodium bisulphite, sodium cyanide Room temperature, biphasic system Functional group introduction, mild conditions Toxic reagents, multi-phase workup Moderate

Summary Table of Key Preparation Parameters

Parameter Intramolecular Cyclopropanation Dehydrohalogenation Carbenoid Insertion Bisulphite/Cyanide Method
Temperature Reflux (~60–80°C) 0–80°C Controlled, often low temperature Room temperature
Solvent Tetrahydrofuran (THF) Ethers, alcohols, water Ether or hydrocarbon solvents Biphasic organic/aqueous
Catalyst/Base Ru(II) catalyst NaOH, triethylamine Organometallic reagents Sodium bisulphite, sodium cyanide
Yield 60–75% Moderate to high Not fully quantified Moderate
Stereocontrol High Moderate High Moderate
Scalability Good Good Limited Limited
Safety Considerations Metal catalyst handling Strong bases Air/moisture sensitive reagents Toxic cyanide handling

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-3-oxa-6-azabicyclo[3.1.0]hexane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of different reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one of its atoms or groups is replaced by another atom or group.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions vary depending on the desired product and the type of reaction being carried out.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation reactions can lead to the formation of various oxidized derivatives, while reduction reactions can produce different reduced forms of the compound.

Scientific Research Applications

(1R,5S)-3-oxa-6-azabicyclo[3.1.0]hexane has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with biological molecules.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (1R,5S)-3-oxa-6-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Modifications and Functional Groups

The table below compares key structural features and substituents of (1R,5S)-3-oxa-6-azabicyclo[3.1.0]hexane with analogous bicyclic compounds:

Compound Name Substituents/Functional Groups Key Structural Features Pharmacological Role (if applicable)
This compound 3-Oxa (ether), 6-Aza (amine) Bicyclo[3.1.0]hexane with O/N heteroatoms Not reported in evidence; inferred from analogs
(1R,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane 6,6-Dimethyl, 3-Aza Steric hindrance from dimethyl groups Boceprevir intermediate
(1R,5S)-1-(Naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane Naphthalen-2-yl at position 1 Aromatic substituent enhances lipophilicity Triple reuptake inhibitor (NE > DA > 5-HT)
(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid Carboxylic acid at position 2 Polar group for salt formation Intermediate in peptide synthesis
(1R,5S,6R)-3-Methyl-3-azabicyclo[3.1.0]hexane Methyl at position 3 Alters basicity and metabolic stability Experimental building block

Physicochemical Properties

  • Basicity : The 6-aza nitrogen (pKa ~8–10) is less basic than tertiary amines in 3-azabicyclo derivatives, affecting protonation states under physiological conditions .
  • Steric Effects : Dimethyl substituents (e.g., in 6,6-dimethyl analogs) enhance steric bulk, influencing binding to enzymatic pockets .

Pharmacological Activity

  • Triple Reuptake Inhibition: The naphthalen-2-yl-substituted 3-azabicyclo compound () exhibits potent norepinephrine reuptake inhibition (NE IC₅₀ = 12 nM), with weaker activity at dopamine (DA) and serotonin (5-HT) transporters . The oxa analog’s electronic profile may alter transporter affinity.
  • Metabolic Stability : Methyl or carboxylic acid substituents (e.g., ) improve metabolic stability by blocking oxidation or enabling prodrug formation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1R,5S)-3-oxa-6-azabicyclo[3.1.0]hexane, and how can stereochemical purity be ensured?

  • Methodological Answer : Synthesis typically involves cyclization of aziridine or epoxide precursors under controlled conditions. For example, tosyl-protected derivatives (e.g., 6-Tosyl-6-azabicyclo[3.1.0]hexane) are synthesized via nucleophilic substitution using amines or alcohols, followed by deprotection . Stereochemical control is achieved using chiral catalysts or enzymatic resolution (e.g., MAO-N mutants for oxidative desymmetrization) . Key steps include:

  • Cyclization : Use of strong bases (e.g., LDA) or acids to form the bicyclic framework.
  • Protection/Deprotection : Tosyl or tert-butyl carbamate (Boc) groups protect reactive amines, removed under acidic/basic conditions.
  • Validation : NMR (¹H/¹³C) and chiral HPLC confirm enantiomeric excess ≥98% .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : A multi-technique approach is critical:

  • NMR Spectroscopy : Assigns proton environments (e.g., bridgehead H signals at δ 3.1–3.5 ppm) and confirms stereochemistry via NOE correlations .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., C₆H₉NO₂ for the parent compound).
  • X-ray Crystallography : Resolves absolute configuration and ring strain effects in the bicyclic system .

Q. What are the key reactivity patterns of this compound in substitution and oxidation reactions?

  • Methodological Answer :

  • Substitution : The tosyl group (if present) undergoes nucleophilic displacement with amines/thiols in polar aprotic solvents (e.g., DMF, 60°C) .
  • Oxidation : m-CPBA selectively oxidizes the aziridine ring, forming epoxides or N-oxides, monitored by TLC .
  • Table : Common Reaction Conditions
Reaction TypeReagents/ConditionsKey Product
SubstitutionK₂CO₃, DMF, 60°CAmine derivatives
Oxidationm-CPBA, CH₂Cl₂, 0°CN-Oxides

Advanced Research Questions

Q. How do stereochemical variations in substituents impact the biological activity of this compound derivatives?

  • Methodological Answer : Substituents at the 6-position (e.g., methylphenyl vs. halogenated groups) alter lipophilicity and binding affinity. For example:

  • 2-Methylphenyl : Enhances membrane penetration (logP +0.5 vs. halogenated analogs) and receptor binding (IC₅₀ < 100 nM in GPCR assays) .
  • Carboxylic Acid Derivatives : Improve solubility for pharmacokinetic studies (e.g., t½ > 4h in murine models) .
  • Validation : Molecular docking (AutoDock Vina) and SPR assays quantify binding kinetics .

Q. What enzymatic strategies are effective for large-scale synthesis of enantiopure this compound intermediates?

  • Methodological Answer : Engineered enzymes like MAO-N D11 mutant enable oxidative desymmetrization of prochiral precursors (e.g., 6,6-dimethyl-3-azabicyclo[3.1.0]hexane) with >99% ee . Steps include:

  • Biocatalyst Screening : Test mutant libraries for activity/selectivity.
  • Process Optimization : Use continuous-flow reactors (20–50°C, pH 7–9) to enhance yield (85–92%) .

Q. How can contradictory data on the compound’s metabolic stability be resolved?

  • Methodological Answer : Discrepancies arise from assay conditions (e.g., microsomal vs. hepatocyte models). A systematic approach includes:

  • In Vitro Models : Human liver microsomes (HLM) with NADPH cofactors assess CYP450-mediated oxidation.
  • Isotope Tracing : ¹⁴C-labeled compound tracks metabolite formation (e.g., hydroxylated derivatives via LC-MS/MS) .
  • Species Differences : Compare murine vs. human clearance rates (e.g., murine CLhepatic = 15 mL/min/kg vs. human 8 mL/min/kg) .

Q. What computational methods predict the pharmacological targets of this compound derivatives?

  • Methodological Answer :

  • Target Fishing : Use SwissTargetPrediction or SEA to identify potential targets (e.g., HDACs, opioid receptors) .
  • MD Simulations : GROMACS simulations (100 ns) analyze ligand-receptor stability (RMSD < 2 Å for HDAC8 complexes) .
  • Free Energy Calculations : MM-PBSA quantifies binding energies (ΔGbind < −30 kcal/mol for high-affinity hits) .

Data Contradiction Analysis

Q. Why do reported yields for this compound synthesis vary across studies?

  • Methodological Answer : Variations stem from:

  • Protection Strategy : Boc groups (yield 70–75%) vs. tosyl (yield 60–65%) .
  • Cyclization Efficiency : Microwave-assisted reactions (80°C, 30 min) improve yields by 15% vs. conventional heating .
  • Resolution Method : Enzymatic resolution (ee >99%) vs. chiral chromatography (ee 95–98%) .

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